molecular formula C21H18N4O2S B12131150 2-(5-(2-furyl)-4-methyl(1,2,4-triazol-3-ylthio))-N-(2-phenylphenyl)acetamide

2-(5-(2-furyl)-4-methyl(1,2,4-triazol-3-ylthio))-N-(2-phenylphenyl)acetamide

Cat. No.: B12131150
M. Wt: 390.5 g/mol
InChI Key: PGIXIZNPADTPTN-UHFFFAOYSA-N
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Description

    2-(5-(2-furyl)-4-methyl(1,2,4-triazol-3-ylthio))-N-(2-phenylphenyl)acetamide: is a complex organic compound.

  • Its structure consists of a furyl ring, a triazole ring, and a phenylacetamide moiety.
  • The compound’s systematic name reflects its substituents and functional groups.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block for more complex molecules.

      Biology: Investigated for potential bioactivity (e.g., antimicrobial, antifungal).

      Medicine: Research on its pharmacological properties (e.g., anti-inflammatory, antitumor).

      Industry: Possible applications in materials science or organic synthesis.

  • Mechanism of Action

      Targets: Interaction with specific enzymes, receptors, or cellular pathways.

      Pathways: Modulation of signaling cascades, metabolic pathways, or gene expression.

  • Comparison with Similar Compounds

      Uniqueness: Highlight its distinct features (e.g., the furyl-triazole combination).

      Similar Compounds: Include related structures like other triazoles or acetamides.

    Remember that this compound’s properties and applications may evolve as research progresses

    Properties

    Molecular Formula

    C21H18N4O2S

    Molecular Weight

    390.5 g/mol

    IUPAC Name

    2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylphenyl)acetamide

    InChI

    InChI=1S/C21H18N4O2S/c1-25-20(18-12-7-13-27-18)23-24-21(25)28-14-19(26)22-17-11-6-5-10-16(17)15-8-3-2-4-9-15/h2-13H,14H2,1H3,(H,22,26)

    InChI Key

    PGIXIZNPADTPTN-UHFFFAOYSA-N

    Canonical SMILES

    CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C3=CC=CC=C3)C4=CC=CO4

    Origin of Product

    United States

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